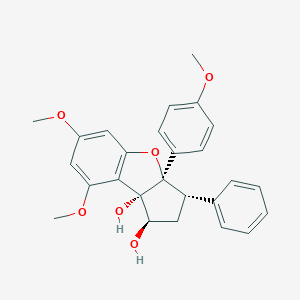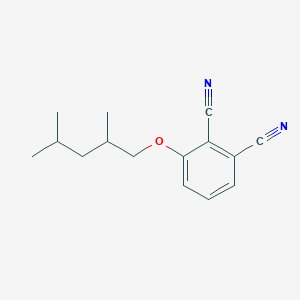
2-Benzyl-3-methoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-3-methoxybenzoic acid is a chemical compound that belongs to the class of benzoic acids. It is also known as o-methoxybenzyl benzoate and is widely used in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of 2-Benzyl-3-methoxybenzoic acid is not fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins. Prostaglandins are involved in various physiological processes such as inflammation, pain, and fever. By inhibiting COX-2, 2-Benzyl-3-methoxybenzoic acid can reduce inflammation and pain.
Biochemische Und Physiologische Effekte
2-Benzyl-3-methoxybenzoic acid has been shown to have various biochemical and physiological effects. It has anti-inflammatory and analgesic properties, which make it useful in the treatment of pain and inflammation. It has also been shown to have antitumor properties, which make it a potential candidate for cancer treatment. Additionally, it has been shown to have antioxidant properties, which can help protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Benzyl-3-methoxybenzoic acid is its ease of synthesis. It can be synthesized using simple and inexpensive reagents, making it a cost-effective starting material for various organic compounds. Additionally, it has a wide range of scientific research applications, making it a versatile compound for lab experiments.
However, one of the limitations of 2-Benzyl-3-methoxybenzoic acid is its limited solubility in water. This can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-Benzyl-3-methoxybenzoic acid. One area of research could be to further investigate its mechanism of action and how it interacts with COX-2 enzyme. Another area of research could be to explore its potential as a treatment for cancer. Additionally, research could be conducted to investigate its potential as an antioxidant and its ability to protect cells from oxidative damage.
Conclusion
In conclusion, 2-Benzyl-3-methoxybenzoic acid is a versatile compound with a wide range of scientific research applications. Its ease of synthesis and unique properties make it a valuable starting material for various organic compounds. Its anti-inflammatory, analgesic, and antitumor properties make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and explore its potential for future applications.
Synthesemethoden
The synthesis of 2-Benzyl-3-methoxybenzoic acid involves the reaction of benzyl bromide with o-anisic acid in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The product is then purified by recrystallization to obtain pure 2-Benzyl-3-methoxybenzoic acid.
Wissenschaftliche Forschungsanwendungen
2-Benzyl-3-methoxybenzoic acid has a wide range of scientific research applications. It is used in the synthesis of various organic compounds such as esters, amides, and ethers. It is also used as a starting material for the synthesis of pharmaceuticals and agrochemicals. Additionally, it is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
183874-21-7 |
|---|---|
Produktname |
2-Benzyl-3-methoxybenzoic acid |
Molekularformel |
C15H14O3 |
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
2-benzyl-3-methoxybenzoic acid |
InChI |
InChI=1S/C15H14O3/c1-18-14-9-5-8-12(15(16)17)13(14)10-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,16,17) |
InChI-Schlüssel |
IFMZQWXUSIZGHE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1CC2=CC=CC=C2)C(=O)O |
Kanonische SMILES |
COC1=CC=CC(=C1CC2=CC=CC=C2)C(=O)O |
Synonyme |
3-Methoxy-2-(phenyl Methyl) benzoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5,6-dihydro-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B190003.png)
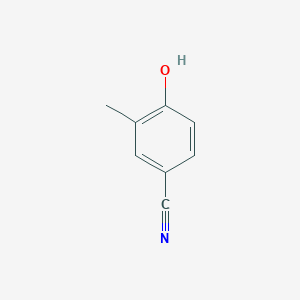

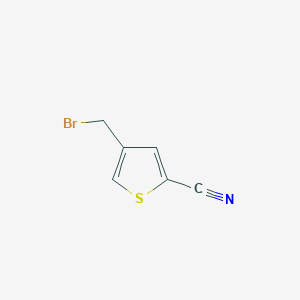
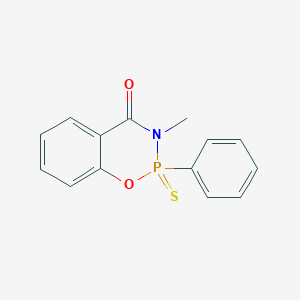


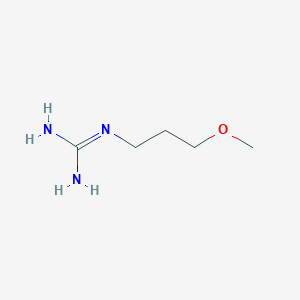
![3-[4-(Trifluoromethyl)phenyl]thiophene](/img/structure/B190021.png)
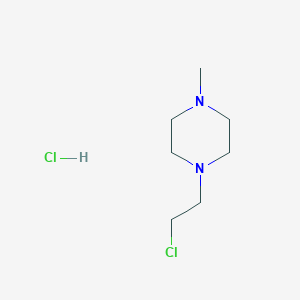
![(1S,2R,3S,4S,6R,7R)-1,3,4,7,8,9,10,10-Octachlorotricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B190028.png)
